(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Description
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines an indole moiety with a diazinane trione framework
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-13-15(17-6-4-5-7-19(17)24)12-18-20(26)23-22(28)25(21(18)27)16-10-8-14(2)9-11-16/h4-13H,3H2,1-2H3,(H,23,26,28)/b18-12+ |
InChI Key |
JCEHEMNZFNKDEX-LDADJPATSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the diazinane trione core. Key steps include:
Formation of the Indole Derivative: This involves the reaction of 1-ethylindole with appropriate reagents to introduce the methylidene group.
Formation of the Diazinane Trione Core: This step involves the cyclization of the intermediate with a 4-methylphenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(5E)-5-[(1-ETHYL-1H-INDOL-3-YL)METHYLIDENE]-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of an indole moiety and a diazinane trione core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
